2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a useful research compound. Its molecular formula is C8H5ClF3N3 and its molecular weight is 235.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Intermediates
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine serves as an important intermediate in the synthesis of various chemicals. Its derivatives are crucial for the development of pharmaceuticals and pesticides. Research has focused on optimizing the separation and purification of such intermediates, employing methods like extraction, distillation, and column chromatography to achieve high purity levels, surpassing 99% in some cases. These processes ensure the quality and effectiveness of the final products in their respective applications (Su Li, 2005).
Photochemistry and Photolysis
In photochemistry, this compound and its related structures have been utilized to study the formation of novel fused diazepines through photolysis. The reaction mechanisms involve intricate rearrangements leading to various by-products, showcasing the compound's reactivity under light exposure. These findings are crucial for understanding the compound's behavior and potential applications in fields like material sciences and photodynamic therapy (T. Tsuchiya et al., 1981).
Biochemistry and Molecular Biology
In biochemical research, the compound's derivatives have been utilized as building blocks for peptide photoaffinity reagents. The synthesis involves multiple steps, leading to the creation of carbene-yielding amino acids. These compounds are advantageous for studying protein-peptide interactions, offering insights into enzyme mechanisms, receptor binding, and other biological processes (L. Shih & H. Bayley, 1985).
Properties
IUPAC Name |
2-chloro-3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-5(3-13-6(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLNRIAFVUWJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2(N=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.